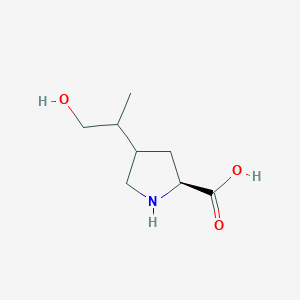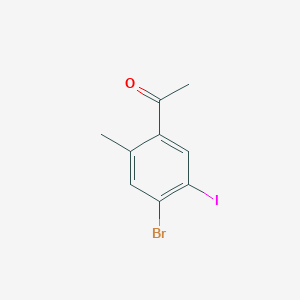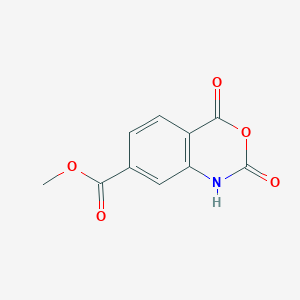
(1S)-1-(4-Chloro-3-fluorophenyl)-2,2,2-trifluoroethylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1-(4-Chloro-3-fluorophenyl)-2,2,2-trifluoroethan-1-amine is a chiral amine compound characterized by the presence of a trifluoromethyl group and a substituted phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(4-Chloro-3-fluorophenyl)-2,2,2-trifluoroethan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloro-3-fluoroaniline and trifluoroacetaldehyde.
Reaction Conditions: The reaction is carried out under acidic conditions to facilitate the formation of the imine intermediate.
Reduction: The imine intermediate is then reduced using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired amine.
Industrial Production Methods
In an industrial setting, the production of (S)-1-(4-Chloro-3-fluorophenyl)-2,2,2-trifluoroethan-1-amine may involve:
Catalytic Hydrogenation: Utilizing a chiral catalyst to ensure the production of the (S)-enantiomer.
Purification: The product is purified through crystallization or chromatography to achieve the desired enantiomeric purity.
Análisis De Reacciones Químicas
Types of Reactions
(S)-1-(4-Chloro-3-fluorophenyl)-2,2,2-trifluoroethan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions typically require strong acids or bases as catalysts.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted aromatic compounds.
Aplicaciones Científicas De Investigación
(S)-1-(4-Chloro-3-fluorophenyl)-2,2,2-trifluoroethan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in enzyme inhibition studies.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as an intermediate in the synthesis of active pharmaceutical ingredients.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of (S)-1-(4-Chloro-3-fluorophenyl)-2,2,2-trifluoroethan-1-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound may act on enzymes or receptors, altering their activity.
Pathways Involved: It can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to changes in cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
(S)-(4-chloro-3-fluorophenyl)(oxetan-3-yl)methanamine: Shares a similar phenyl ring substitution pattern but differs in the presence of an oxetane ring.
(4-chloro-3-fluorophenyl)(phenyl)methanamine: Similar aromatic substitution but lacks the trifluoromethyl group.
Uniqueness
(S)-1-(4-Chloro-3-fluorophenyl)-2,2,2-trifluoroethan-1-amine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties, such as increased lipophilicity and metabolic stability.
Propiedades
Fórmula molecular |
C8H6ClF4N |
|---|---|
Peso molecular |
227.58 g/mol |
Nombre IUPAC |
(1S)-1-(4-chloro-3-fluorophenyl)-2,2,2-trifluoroethanamine |
InChI |
InChI=1S/C8H6ClF4N/c9-5-2-1-4(3-6(5)10)7(14)8(11,12)13/h1-3,7H,14H2/t7-/m0/s1 |
Clave InChI |
RLCKYRNKLNGOCY-ZETCQYMHSA-N |
SMILES isomérico |
C1=CC(=C(C=C1[C@@H](C(F)(F)F)N)F)Cl |
SMILES canónico |
C1=CC(=C(C=C1C(C(F)(F)F)N)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


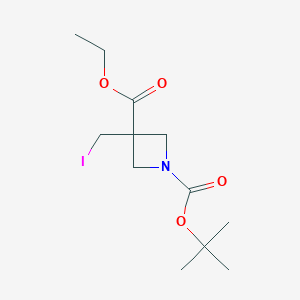
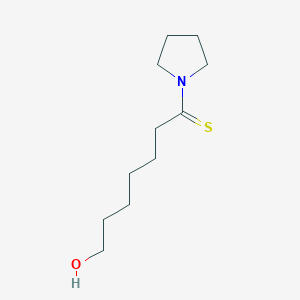
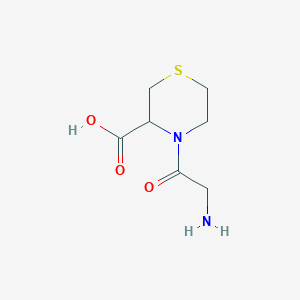
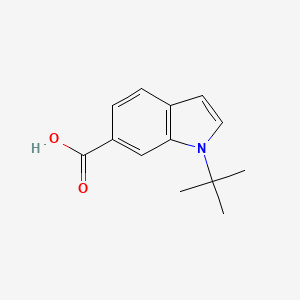

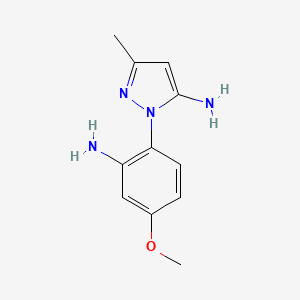
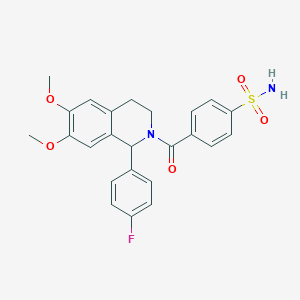
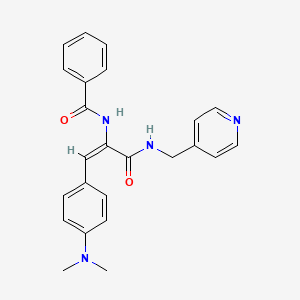
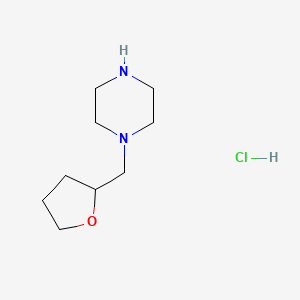
![(E)-3-[1-(4-bromophenyl)tetrazol-5-yl]-1,1,1-trifluoro-4-morpholin-4-ylbut-3-en-2-one](/img/structure/B15203636.png)
![Ethyl 6-((tert-butoxycarbonyl)amino)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B15203643.png)
